4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione
CAS No.: 150441-76-2
Cat. No.: VC16857342
Molecular Formula: C23H39NO3S
Molecular Weight: 409.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150441-76-2 |
|---|---|
| Molecular Formula | C23H39NO3S |
| Molecular Weight | 409.6 g/mol |
| IUPAC Name | 4-(4-tridecoxyphenyl)-1,4-thiazinane 1,1-dioxide |
| Standard InChI | InChI=1S/C23H39NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-19-27-23-15-13-22(14-16-23)24-17-20-28(25,26)21-18-24/h13-16H,2-12,17-21H2,1H3 |
| Standard InChI Key | SXNRGLLAZQWRAR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCOC1=CC=C(C=C1)N2CCS(=O)(=O)CC2 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name 4-[4-(Tridecyloxy)phenyl]-1λ⁶,4-thiazinane-1,1-dione delineates its structure:
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Thiazinane-1,1-dione: A six-membered heterocyclic ring containing one sulfur and one nitrogen atom, with two ketone oxygen atoms bonded to sulfur (sulfone group). The "1λ⁶" notation specifies the hexavalent oxidation state of sulfur .
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4-(Tridecyloxy)phenyl: A phenyl ring substituted at the para-position with a tridecyloxy group (-O-C₁₃H₂₇).
Molecular Formula and Weight
Structural Representation
The SMILES notation CCCCCCCCCCCCCOC1=CC=C(C=C1)N1CCS(=O)(=O)CC1 encodes:
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A tridecyl chain (13 carbons) linked via an ether oxygen to a phenyl ring.
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The phenyl ring connected to a thiazinane dioxide moiety, where the sulfone group (-SO₂-) and methylene groups form the heterocycle .
| Property | Value | Source |
|---|---|---|
| CAS Number | 140201-11-2 | |
| Molecular Formula | C₂₃H₃₉NO₃S | |
| Molecular Weight (g/mol) | 409.63 | |
| InChIKey | SXNRGLLAZQWRAR-UHFFFAOYSA-N |
Synthesis and Production
Challenges in Synthesis
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The long aliphatic chain (tridecyl) may hinder solubility in polar solvents, necessitating phase-transfer catalysts.
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Oxidation to the sulfone requires controlled conditions to avoid over-oxidation or side reactions.
Physicochemical Properties
Solubility and Lipophilicity
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The tridecyloxy group confers significant hydrophobicity, suggesting low aqueous solubility but high solubility in organic solvents (e.g., chloroform, hexane).
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Calculated XLogP (partition coefficient) is estimated to be >5, indicating strong lipophilicity .
Thermal Stability
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Sulfone groups typically enhance thermal stability. Differential scanning calorimetry (DSC) would likely reveal a melting point above 150°C.
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1300 cm⁻¹ (S=O symmetric stretch) .
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NMR: Distinct signals for the tridecyl chain’s terminal methyl (δ ~0.88 ppm) and aromatic protons (δ ~7.0 ppm) .
Research Gaps and Future Directions
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Synthetic Optimization: Develop scalable methods with higher yields.
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Biological Screening: Test antimicrobial or anticancer activity.
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Material Characterization: Investigate mesomorphic behavior or polymer compatibility.
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